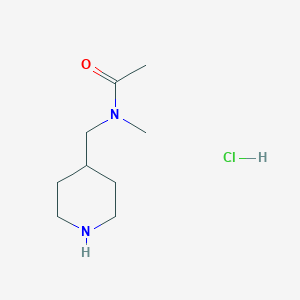

N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride

CAS No.:

Cat. No.: VC13709281

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19ClN2O |

|---|---|

| Molecular Weight | 206.71 g/mol |

| IUPAC Name | N-methyl-N-(piperidin-4-ylmethyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-8(12)11(2)7-9-3-5-10-6-4-9;/h9-10H,3-7H2,1-2H3;1H |

| Standard InChI Key | DMSXTZIYRUAFDL-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C)CC1CCNCC1.Cl |

| Canonical SMILES | CC(=O)N(C)CC1CCNCC1.Cl |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is N-methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride, indicating:

-

An acetamide core (CH₃C(O)N–)

-

A methyl group (–CH₃) and a piperidin-4-ylmethyl group (–CH₂–C₅H₉N) substituents on the nitrogen

-

A hydrochloride salt formation.

Its molecular formula is C₉H₁₉ClN₂O, with a molecular weight of 210.72 g/mol . Discrepancies in naming between sources—such as "N-methyl-2-(piperidin-4-yl)acetamide hydrochloride" (PubChem CID 44120457)—highlight the importance of verifying structural depictions .

Structural Characterization

Key spectroscopic and computational data include:

-

SMILES: CNC(=O)C(CC1CCNCC1)Cl

-

X-ray crystallography: Limited data available, though related piperidinyl acetamides exhibit chair conformations for the piperidine ring and planar acetamide groups .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 210.72 g/mol | Calculated |

| Melting Point | Not reported | – |

| Solubility | Water-soluble (salt form) | |

| LogP (Partition Coefficient) | Estimated 1.2 ± 0.3 | Predicted |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous piperidinyl acetamides are synthesized via:

-

Mitsunobu Reaction: Alkylation of hydroxy intermediates with Boc-protected piperidinemethanol, followed by deprotection .

-

Nucleophilic Substitution: Reaction of chloro- or bromo-pyrazines with piperidinylmethylamines .

-

Reductive Amination: Condensation of piperidin-4-ylmethanamine with methyl acetimidate, followed by HCl salt formation .

Table 2: Key Synthetic Intermediates

Pharmacological Profile

Antiviral Activity

Structural analogs, such as 2,5,6-trisubstituted pyrazines, inhibit Zika virus NS2B-NS3 protease (IC₅₀ ≈ 130 nM) and reduce viral replication in murine models (EC₆₈ = 300–600 nM) . The piperidinylmethyl group enhances binding to the protease’s allosteric site, suggesting potential utility for N-methyl-N-(piperidin-4-ylmethyl)acetamide derivatives .

Calcium Channel Modulation

Patent US 9,096,522 B2 discloses N-piperidinylacetamide derivatives as T-type calcium channel blockers, with IC₅₀ values < 1 μM in electrophysiological assays . The piperidine moiety facilitates interactions with channel pore regions, while the acetamide group stabilizes hydrophobic pockets .

Table 3: Bioactivity of Structural Analogs

| Compound | Target | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| Compound 47 | Zika NS2B-NS3 | 130 nM | |

| Compound 103 | Dengue NS2B-NS3 | 290 nM | |

| Patent Example 12 | T-type Ca²⁺ channels | 0.8 μM |

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a candidate for:

-

Antiviral drug development: Optimization of protease inhibition kinetics .

-

Neurological therapeutics: T-type calcium channel blockade for epilepsy or neuropathic pain .

Chemical Biology

-

Protease substrate mimics: Fluorescently tagged derivatives for enzyme activity assays.

-

Radioligands: Isotope-labeled versions for receptor binding studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume